molecular formula C12H16N2O B5718591 N-(4-methylpyridin-2-yl)cyclopentanecarboxamide

N-(4-methylpyridin-2-yl)cyclopentanecarboxamide

Cat. No.: B5718591
M. Wt: 204.27 g/mol
InChI Key: ZWMVHWGSFYFHIK-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)cyclopentanecarboxamide is an organic compound with the molecular formula C12H16N2O It is characterized by a cyclopentanecarboxamide group attached to a 4-methylpyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)cyclopentanecarboxamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(4-methylpyridin-2-yl)cyclopentylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methylpyridin-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)cyclopentanecarboxamide
  • N-(4-methylpyridin-2-yl)benzamide
  • N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

Uniqueness

N-(4-methylpyridin-2-yl)cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentanecarboxamide group, combined with the 4-methylpyridin-2-yl moiety, allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-6-7-13-11(8-9)14-12(15)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMVHWGSFYFHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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